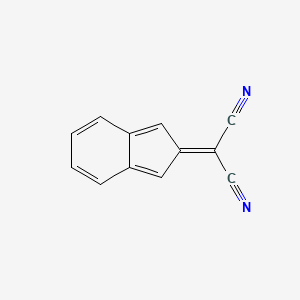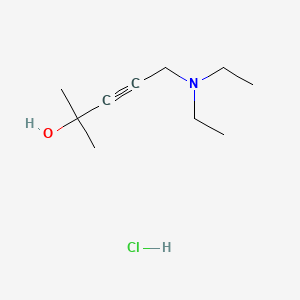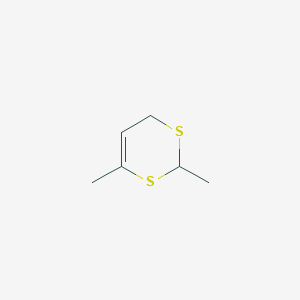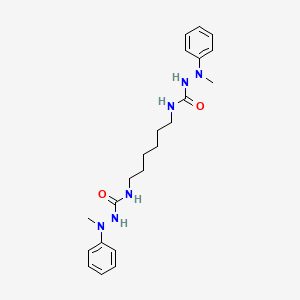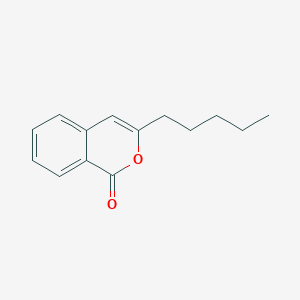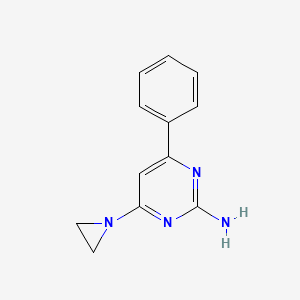
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine is an organic compound that features both an aziridine ring and a pyrimidine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Pyrimidines are six-membered heterocycles containing nitrogen atoms at positions 1 and 3. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine . Another common method is the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester followed by base-induced sulfate elimination . These methods can be adapted for the large-scale production of 4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine.
化学反応の分析
Types of Reactions
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under basic conditions.
Major Products
The major products formed from these reactions include aziridine N-oxides, dihydropyrimidines, and various amine derivatives depending on the nucleophile used in substitution reactions .
科学的研究の応用
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring’s strain makes it highly reactive, allowing it to alkylate DNA and proteins, which can lead to cell death. This property is particularly useful in anticancer therapies where the compound can target rapidly dividing tumor cells .
類似化合物との比較
Similar Compounds
Mitomycin C: An aziridine-containing compound used as a chemotherapeutic agent.
Porfiromycin: Another aziridine-based antitumor antibiotic.
Azinomycin B: Known for its potent antitumor activity.
Uniqueness
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine is unique due to the presence of both aziridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
106791-87-1 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC名 |
4-(aziridin-1-yl)-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4/c13-12-14-10(9-4-2-1-3-5-9)8-11(15-12)16-6-7-16/h1-5,8H,6-7H2,(H2,13,14,15) |
InChIキー |
AXGXGLYEKKLMQS-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=NC(=NC(=C2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
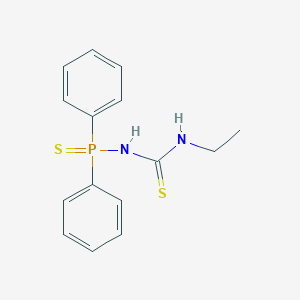
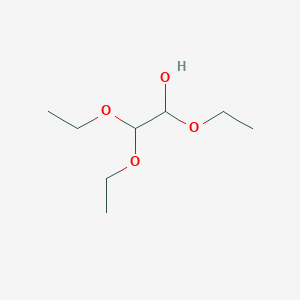
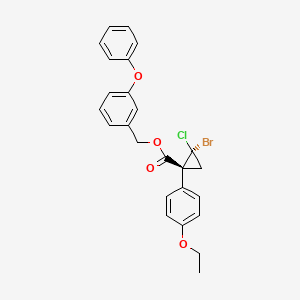
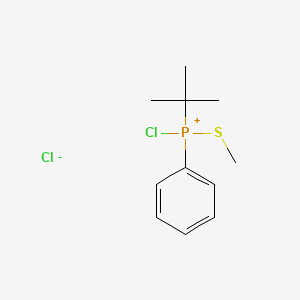
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
